molecular formula C13H14 B1196119 4,6,8-Trimethylazulene CAS No. 941-81-1

4,6,8-Trimethylazulene

Cat. No. B1196119
CAS RN: 941-81-1
M. Wt: 170.25 g/mol
InChI Key: RUNBRXWUHPOTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,6,8-trimethylazulene can be approached through various methods. One notable method involves the direct arylation of 4,6,8-trimethylazulene with arylhydrazines in the presence of Cu(II) ions, yielding 1- and 2-aryl-substituted derivatives. Another synthesis route uses sodium phenylclopentadienide reacting with trimethylpyrylium tetrafluoroborate to produce 4,6,8-trimethyl-2-phenylazulene as the sole product (Briquet & Hansen, 1994). Additionally, Wittig reactions have been employed to introduce styryl groups at the seven-membered ring, indicating the compound's versatility in organic synthesis (Briquet & Hansen, 1994).

Molecular Structure Analysis

The crystal structure analysis of 4,6,8-trimethylazulene reveals a monoclinic space group, with the carbon skeleton achieving planarity and a notable transannular bond length. The structure also exhibits steric repulsion, causing exocyclic bonds to lean away from the five-membered ring, highlighting the molecule's distinctive geometric features (Wong, So, & Mak, 1984).

Chemical Reactions and Properties

Chemical reactions of 4,6,8-trimethylazulene are diverse, including radical arylation and photorearrangement. The molecule undergoes significant transformations under UV irradiation, leading to the formation of chloro-substituted derivatives via a unique photorearrangement mechanism. These reactions underscore its reactivity towards both radical and light-induced processes (Ruiz et al., 2001).

Physical Properties Analysis

The physical properties of 4,6,8-trimethylazulene, such as melting points and spectroscopic characteristics, are influenced by its polymorphism. Different crystallization conditions can lead to varied melting points, reflecting the compound's complex solid-state behavior. Spectroscopic analyses, including IR and NMR, provide insight into the structural and electronic nature of this compound (Ōki & Nakamura, 1971).

Chemical Properties Analysis

Oxidation and autoxidation reactions of 4,6,8-trimethylazulene yield a wide variety of products, including azulenequinones and indanone derivatives. These reactions demonstrate the compound's susceptibility to oxidative stress and its potential to form diverse oxidized products, which are structurally and electronically significant (Matsubara et al., 1987).

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of 4,6,8-trimethylazulene has been characterized, revealing monoclinic crystals with specific dimensions and bond lengths, which are significant for understanding its chemical behavior and applications in material science (Wong, So, & Mak, 1984).

  • Photorearrangement Studies : Research on the photorearrangement of a 4-chloromethylazulene derivative has been conducted, providing insights into the photochemical properties of 4,6,8-trimethylazulene and its potential for use in photochemistry and organic synthesis (Ruiz, Toscano, Rezende, & Baader, 2001).

  • Oxidation with Hydrogen Peroxide : Studies have investigated the oxidation of 4,6,8-trimethylazulene with hydrogen peroxide, leading to the formation of various quinones and indenones, suggesting applications in organic synthesis and the study of reaction mechanisms (Matsubara, Morita, Takekuma, Nakano, Yamamoto, & Nozoe, 1991).

  • Exploration of Restricted Rotation : Research on 2-substituted 4,6,8-trimethylazulenes has provided insights into the restricted rotation involving tetrahedral carbon, which is crucial for understanding molecular dynamics and stereochemistry (Ōki & Nakamura, 1971).

  • Autoxidation Studies : The autoxidation of 4,6,8-trimethylazulene in different solvents has been studied, yielding various products and providing insights into the reaction mechanisms and potential applications in synthetic organic chemistry (Matsubara, Takekuma, Yokoi, Yamamoto, & Nozoe, 1984).

  • Educational Applications : 4,6,8-trimethylazulene has been used in discovery-based organic laboratory experiments to challenge students' assumptions and improve their observational and analytical skills (Garner, 2005).

  • Formation of Donor-Acceptor Complexes : Studies on the formation of donor-acceptor complexes between 4,6,8-trimethylazulene and picric acid have implications for molecular electronics and the design of functional materials (Näther, Arad, & Bock, 1997).

  • Fluorescence Studies : Research on the delayed fluorescence from 4,6,8-trimethylazulene provides insights into the photophysical properties of azulene derivatives, which are relevant for applications in optoelectronics and photonics (Klemp & Nickel, 1983).

  • Investigation of Molecular Rydberg States : The absorption spectra of azulene and 4,6,8-trimethylazulene have been studied, contributing to our understanding of molecular Rydberg states and their significance in quantum chemistry and spectroscopy (Bouler, Felps, Lewis, Nauman, & McGlynn, 1979).

  • Solvent Viscosity Effects : Research on the effect of solvent viscosity on the population relaxation times of the S1 state of azulene and related compounds, like 4,6,8-trimethylazulene, provides valuable data for understanding solvent effects in photochemistry (Tittelbach-Helmrich, Wagner, & Steer, 1993).

properties

IUPAC Name

4,6,8-trimethylazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14/c1-9-7-10(2)12-5-4-6-13(12)11(3)8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNBRXWUHPOTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C2C(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240529
Record name 4,6,8-Trimethylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,8-Trimethylazulene

CAS RN

941-81-1
Record name 4,6,8-Trimethylazulene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,8-Trimethylazulene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Trimethylazulene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,8-Trimethylazulene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40240529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6,8-trimethylazulene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6,8-TRIMETHYLAZULENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2FWN4WP77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6,8-Trimethylazulene
Reactant of Route 2
4,6,8-Trimethylazulene
Reactant of Route 3
4,6,8-Trimethylazulene
Reactant of Route 4
4,6,8-Trimethylazulene
Reactant of Route 5
4,6,8-Trimethylazulene
Reactant of Route 6
4,6,8-Trimethylazulene

Citations

For This Compound
428
Citations
Y Matsubara, S Takekuma, K Yokoi… - Bulletin of the …, 1987 - journal.csj.jp
Autoxidation of guaiazulene and 4,6,8-trimethylazulene at 100–120C in DMF (or HMPA) respectively yielded 25 and 17 separable products, including several known compounds. Most …
Number of citations: 57 www.journal.csj.jp
C Näther, C Arad, H Bock - Acta Crystallographica Section C: Crystal …, 1997 - scripts.iucr.org
Slow cooling of an equimolar mixture of 4,6,8-trimethylazulene and picric acid (2,4,6-trinitrophenol) in ethanol yields crystals of an 1:1 donor–acceptor complex, C13H14.C6H3N3O7, …
Number of citations: 14 scripts.iucr.org
HΝC Wong, KP So, TCW Mak - Zeitschrift für Kristallographie …, 1984 - degruyter.com
Crystals of 4, 6, 8-trimethylazulene are monoclinic, with a= 8.150 (1), b= 11.999 (3), c= 10.579 (3) Α, ß= 100.84 (2), space group P2Jc, and Z= 4. The ordered structure has been refined …
Number of citations: 9 www.degruyter.com
D Bouler, WS Felps, J Lewis, RV Nauman… - Chemical Physics …, 1979 - Elsevier
The absorption spectra of azulene and 4,6,8-trimethylazulene are reported in the 1100–2200 A region. Two d-Rydberg series, both terminal on the first ionization potential I(I), are …
Number of citations: 5 www.sciencedirect.com
Y Matsubara, M Morita, S Takekuma… - Bulletin of the …, 1991 - journal.csj.jp
Oxidation of 4,6,8-trimethylazulene (1) with hydrogen peroxide in pyridine at 25C for 18 h gave 4,6,8-trimethyl-1,5- and -1,7-azulenequinones, their 2-(4,6,8-trimethyl-1-azulenyl) …
Number of citations: 9 www.journal.csj.jp
ME Garst, J Hochlowski, III Douglass… - Journal of Chemical …, 1983 - ACS Publications
The synthesis of 4,6,8-trimethylazulene: an organic laboratory experiment Page 1 The Synthesisof4,6,8-Trimethylazulene An Organic Laboratory Experiment Michael E. Gars!,1 23Jill …
Number of citations: 10 pubs.acs.org
AAS Briquet, HJ Hansen - Helvetica chimica acta, 1994 - Wiley Online Library
The synthesis of 1‐ and 2‐aryl‐substituted (aryl = Ph, 4‐NO 2 C 6 H 4 , and 4‐MeOC 6 H 4 ) 4, 6, 8‐trimethylazulenes (4 and 3, respectively) in moderate yields by direct arylation of 4…
Number of citations: 18 onlinelibrary.wiley.com
K Kohara - Bulletin of the Chemical Society of Japan, 1978 - journal.csj.jp
In the presence of selenium dioxide, guaiazulene and 4,6,8-trimethylazulene condensed with the active methylene compounds, ethyl acetoacetate and acetylacetone, to give ethyl α-(3-…
Number of citations: 1 www.journal.csj.jp
P de Wit, H Cerfontain - … des Travaux Chimiques des Pays‐Bas, 1985 - Wiley Online Library
The protonation and sulfonation of a series of azulenes (1–9) has been studied. The protonations occur at the 1‐ and 3‐positions, and with 6 at the formyl oxygen. Reaction of 9 in CF 3 …
Number of citations: 17 onlinelibrary.wiley.com
V Lellek, HJ Hansen - Helvetica Chimica Acta, 2001 - Wiley Online Library
Heating of 4,5,6,7,8‐pentamethyl‐2H‐cyclohepta[b]furan‐2‐one (1a) in decalin at temperatures >170 leads to the development of a blue color, typical for azulenes. It belongs, indeed, to …
Number of citations: 8 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.